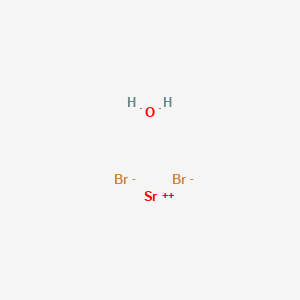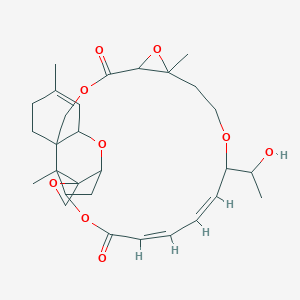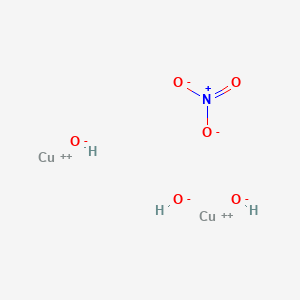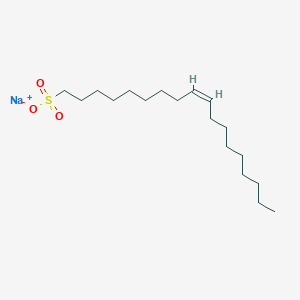
2,3-Epoxypropyl benzoate
Overview
Description
2,3-Epoxypropyl benzoate, also known as glycidyl benzoate, is a colorless to yellowish liquid that is widely used as a reactive diluent in the production of epoxy resins. It is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 2,3-Epoxypropyl benzoate involves the reaction of the epoxy group with various functional groups such as amino, carboxyl, and hydroxyl groups. The reaction leads to the formation of covalent bonds, which improve the mechanical properties and adhesion of epoxy resins. The epoxy group also undergoes ring-opening reactions, which lead to the formation of cross-linked networks that improve the thermal stability and chemical resistance of epoxy resins.
Biochemical and Physiological Effects
2,3-Epoxypropyl benzoate has been shown to have low toxicity and is not considered a carcinogen. However, it can cause skin irritation and sensitization in some individuals. It is not known to have any significant physiological effects.
Advantages and Limitations for Lab Experiments
2,3-Epoxypropyl benzoate has several advantages as a reactive diluent in the production of epoxy resins. It improves the mechanical properties, adhesion, and thermal stability of epoxy resins. It also has low toxicity and is not considered a carcinogen. However, its use in lab experiments is limited by its high reactivity and potential for skin irritation and sensitization.
Future Directions
There are several future directions for the research and development of 2,3-Epoxypropyl benzoate. One area of interest is the synthesis of novel epoxy resins with improved properties using 2,3-Epoxypropyl benzoate benzoate as a reactive diluent. Another area of interest is the development of new applications for 2,3-Epoxypropyl benzoate benzoate in fields such as biomedicine and electronics. Finally, the potential toxicity of 2,3-Epoxypropyl benzoate benzoate and its metabolites needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, 2,3-Epoxypropyl benzoate is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its use as a reactive diluent in the production of epoxy resins has improved their mechanical properties, adhesion, and thermal stability. Further research is needed to explore its potential applications in other fields and to ensure its safe use in various applications.
Scientific Research Applications
2,3-Epoxypropyl benzoate has been extensively studied for its potential applications in various fields such as coatings, adhesives, and composites. It is widely used as a reactive diluent in the production of epoxy resins, which are used as adhesives, coatings, and structural materials. The addition of 2,3-Epoxypropyl benzoate benzoate to epoxy resins improves their mechanical properties, adhesion, and thermal stability.
properties
CAS RN |
13443-29-3 |
|---|---|
Product Name |
2,3-Epoxypropyl benzoate |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
oxiran-2-ylmethyl benzoate |
InChI |
InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
XRQKARZTFMEBBY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2 |
Other CAS RN |
13443-29-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)










